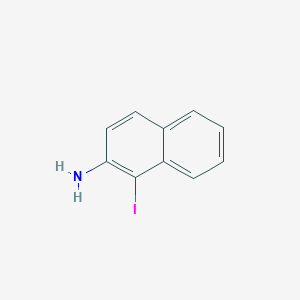

1-Iodonaphthalen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKAZALEEBHHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60520830 | |

| Record name | 1-Iodonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90016-93-6 | |

| Record name | 1-Iodonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60520830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Iodonaphthalen-2-amine from 2-Naphthylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Iodonaphthalen-2-amine, a valuable building block in medicinal chemistry and materials science. The document details two primary synthetic methodologies originating from 2-naphthylamine: a direct, one-pot diazotization and iodination process, and a multi-step approach involving directed ortho-metallation of a protected amine. This guide is intended to furnish researchers and professionals in drug development with detailed experimental protocols, comparative quantitative data, and a thorough understanding of the chemical pathways involved.

Executive Summary

The synthesis of 1-Iodonaphthalen-2-amine from 2-naphthylamine can be effectively achieved through two distinct routes. The first is a Sandmeyer-type reaction involving the diazotization of 2-naphthylamine followed by iodination. A specific and efficient protocol utilizes sodium iodate and sodium sulfite in the presence of hydrochloric acid to afford the desired product in good yields. The second, alternative route involves the protection of the amino group of 2-naphthylamine, followed by directed ortho-metallation and subsequent iodination, and finally deprotection. While this second method is a multi-step process, it offers an alternative pathway for the regioselective introduction of iodine. This guide presents a detailed analysis of both methods, including quantitative data, step-by-step experimental procedures, and visual representations of the chemical transformations and workflows.

Data Presentation

Table 1: Comparison of Synthetic Routes for 1-Iodonaphthalen-2-amine

| Parameter | Method 1: Diazotization-Iodination | Method 2: Directed Ortho-metallation |

| Starting Material | 2-Naphthylamine | 2-Naphthylamine |

| Key Reagents | NaIO₃, Na₂SO₃, HCl | Di-tert-butyl dicarbonate, t-BuLi, Diiodoethane, TFA |

| Number of Steps | 1 | 3 |

| Reported Yield | 56-76%[1] | Overall yield not explicitly reported, but individual step yields are available. |

| Key Advantages | Direct, one-pot synthesis. | High regioselectivity for the 3-iodo isomer can be achieved under certain conditions, though the 1-iodo isomer is also formed.[1] |

| Key Disadvantages | Handling of diazonium intermediates which can be unstable. | Multi-step process, requires anhydrous conditions and cryogenic temperatures. |

Table 2: Spectroscopic Data for 1-Iodonaphthalen-2-amine

| Spectroscopic Data | Observed Values |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.82 (d, J = 8.5 Hz, 1H), 7.74 (d, J = 8.5 Hz, 1H), 7.50 (t, J = 7.5 Hz, 1H), 7.31 (t, J = 7.5 Hz, 1H), 7.18 (d, J = 8.5 Hz, 1H), 6.91 (d, J = 8.5 Hz, 1H), 4.41 (s, 2H). |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 143.2, 135.8, 129.2, 128.4, 128.1, 126.5, 124.4, 122.1, 118.9, 87.9. |

Note: The spectroscopic data is consistent with the structure of 2-amino-1-iodonaphthalene as reported in the literature.[1]

Experimental Protocols

Method 1: Synthesis of 1-Iodonaphthalen-2-amine via Diazotization-Iodination

This protocol is adapted from a reported procedure for the direct synthesis of 2-amino-1-iodonaphthalene.[1]

Reagents and Materials:

-

2-Naphthylamine

-

Sodium Iodate (NaIO₃)

-

Sodium Sulfite (Na₂SO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether

-

5% Sodium thiosulfate solution

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a suitable reaction vessel, add 2-naphthylamine (100 mg, 0.698 mmol), sodium iodate (138 mg, 0.698 mmol), and sodium sulfite (176 mg, 1.399 mmol).

-

Add a mixture of methanol (0.35 mL) and water (2.8 mL) to the vessel.

-

While stirring at room temperature, add concentrated hydrochloric acid (58 µL, 0.698 mmol).

-

Continue stirring the reaction mixture for 2 to 24 hours. A longer reaction time of 24 hours has been reported to increase the yield from 56% to 76%.[1]

-

After the reaction is complete, extract the mixture with diethyl ether.

-

Wash the ether extract with a 5% sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate in hexanes (e.g., 2% EtOAc in hexanes) as the eluent to afford pure 1-Iodonaphthalen-2-amine.

Method 2: Synthesis of 1-Iodonaphthalen-2-amine via Directed Ortho-metallation

This multi-step synthesis involves the protection of the amino group, followed by directed lithiation and iodination, and subsequent deprotection.

Part A: Boc-Protection of 2-Naphthylamine

Reagents and Materials:

-

2-Naphthylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Tetrahydrofuran (THF) or other suitable solvent

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve 2-naphthylamine in a suitable solvent such as THF.

-

Add a base, for example, triethylamine (1.0-1.5 equivalents).

-

Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Work up the reaction by removing the solvent and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected 2-naphthylamine.

Part B: Directed Ortho-iodination of Boc-protected 2-Naphthylamine

This protocol is based on general procedures for directed ortho-metallation.

Reagents and Materials:

-

Boc-protected 2-naphthylamine

-

tert-Butyllithium (t-BuLi) in pentane

-

Anhydrous Tetrahydrofuran (THF)

-

Diiodoethane or Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

Procedure:

-

Dissolve Boc-protected 2-naphthylamine in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Slowly add tert-butyllithium (t-BuLi) solution dropwise.

-

Stir the mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for the ortho-lithiation to occur.

-

Add a solution of the iodinating agent (e.g., diiodoethane or iodine) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to isolate the Boc-protected 1-Iodonaphthalen-2-amine.

Part C: Deprotection of Boc-protected 1-Iodonaphthalen-2-amine

Reagents and Materials:

-

Boc-protected 1-Iodonaphthalen-2-amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Boc-protected 1-Iodonaphthalen-2-amine in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours, or until the deprotection is complete (monitor by TLC).

-

Neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 1-Iodonaphthalen-2-amine. Further purification by chromatography may be necessary.

Mandatory Visualization

Caption: Workflow for the one-pot synthesis of 1-Iodonaphthalen-2-amine.

Caption: Multi-step synthesis of 1-Iodonaphthalen-2-amine via ortho-metallation.

Caption: Key chemical transformations in the Sandmeyer-type synthesis.

References

Physical and chemical properties of 1-Iodonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 1-Iodonaphthalen-2-amine (CAS No. 90016-93-6). The information is curated for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

Quantitative data for 1-Iodonaphthalen-2-amine is summarized below. Due to the limited availability of direct experimental values, some properties have been inferred from structurally related compounds, such as 2-aminonaphthalene and 1-iodonaphthalene.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₀H₈IN | [1] |

| Molecular Weight | 269.08 g/mol | [1] |

| CAS Number | 90016-93-6 | [1] |

| Appearance | Likely a solid, may darken on exposure to air and light. | Inferred from related amino-naphthalene compounds. |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and dichloromethane, with low solubility in water.[2] | Inferred from 2-aminonaphthalene.[2] |

| Storage | 4°C, protect from light. | [1] |

Computational Chemistry Data

| Descriptor | Value | Reference |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.0266 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Spectroscopic Data Summary

| Technique | Expected Peaks and Features |

| ¹H NMR | Aromatic protons in the naphthalene ring system, with distinct signals for the protons adjacent to the amino and iodo groups. The amino group protons would likely appear as a broad singlet. |

| ¹³C NMR | Ten distinct signals corresponding to the carbon atoms of the naphthalene ring. The carbons bearing the iodine and amino groups would show characteristic shifts. |

| Infrared (IR) Spectroscopy | - N-H stretching of the primary amine (two bands) in the region of 3300-3500 cm⁻¹.[3][4]- N-H bending (scissoring) vibration around 1580-1650 cm⁻¹.[3]- C-N stretching for the aromatic amine in the range of 1250-1335 cm⁻¹.[3]- C-I stretching vibration, typically found in the far-infrared region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z 269. Key fragmentation patterns would likely involve the loss of iodine (m/z 127) and subsequent fragmentation of the aminonaphthalene cation. |

Experimental Protocols

Synthesis of 1-Iodonaphthalen-2-amine

A documented method for the synthesis of 1-Iodonaphthalen-2-amine involves the direct iodination of 2-naphthylamine.[5]

Reaction Scheme:

Figure 1: Synthesis workflow for 1-Iodonaphthalen-2-amine.

Detailed Methodology: [5]

-

Reaction Setup: In a suitable reaction vessel, combine 2-naphthylamine (1.0 eq), sodium iodate (1.0 eq), and sodium sulfite (2.0 eq) in a mixture of methanol and water.

-

Acidification: Add concentrated hydrochloric acid (1.0 eq) to the mixture at room temperature.

-

Reaction: Stir the reaction mixture for 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). A longer reaction time (24 hours) has been reported to increase the yield.

-

Workup:

-

Extract the reaction mixture with diethyl ether.

-

Wash the organic layer with a 5% sodium thiosulfate solution to quench any remaining iodine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure 1-Iodonaphthalen-2-amine.

-

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-Iodonaphthalen-2-amine is dictated by its two primary functional groups: the aromatic amine and the aryl iodide.

-

Amino Group: The primary amine at the 2-position can undergo typical reactions of aromatic amines, such as diazotization to form a diazonium salt. This intermediate can then be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a wide range of functional groups.

-

Iodo Group: The iodine atom at the 1-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

The bifunctional nature of this molecule makes it a valuable building block in the synthesis of more complex polycyclic aromatic compounds, which are of interest in materials science and as scaffolds for novel pharmaceutical agents.

Logical Relationships in Synthesis and Functionalization

The strategic placement of the amino and iodo groups allows for sequential or orthogonal functionalization, providing a logical pathway for the synthesis of diverse naphthalene derivatives.

References

Spectroscopic Profiling of 1-Iodonaphthalen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-Iodonaphthalen-2-amine, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive set of predicted data based on the analysis of structurally related compounds, namely 1-iodonaphthalene and 2-naphthylamine. The methodologies for acquiring such spectroscopic data are also detailed to aid in experimental design and data interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Iodonaphthalen-2-amine. These predictions are derived from the known effects of iodo and amino substituents on the naphthalene ring system.

Table 1: Predicted ¹H NMR Data for 1-Iodonaphthalen-2-amine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.8 - 8.0 | d | ~ 8-9 | H-4 |

| ~ 7.6 - 7.8 | m | H-5, H-8 | |

| ~ 7.2 - 7.4 | m | H-6, H-7 | |

| ~ 7.1 - 7.2 | d | ~ 8-9 | H-3 |

| ~ 4.5 - 5.5 | br s | -NH₂ |

Disclaimer: Predicted data is based on analogous structures and may not reflect exact experimental values.

Table 2: Predicted ¹³C NMR Data for 1-Iodonaphthalen-2-amine

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C-2 |

| ~ 135 - 140 | C-8a |

| ~ 130 - 135 | C-4 |

| ~ 128 - 130 | C-5 |

| ~ 126 - 128 | C-8 |

| ~ 124 - 126 | C-7 |

| ~ 122 - 124 | C-6 |

| ~ 120 - 122 | C-4a |

| ~ 110 - 115 | C-3 |

| ~ 90 - 95 | C-1 |

Disclaimer: Predicted data is based on analogous structures and may not reflect exact experimental values.

Table 3: Predicted IR Spectroscopy Data for 1-Iodonaphthalen-2-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H asymmetric stretching |

| 3300 - 3400 | Medium | N-H symmetric stretching |

| 3000 - 3100 | Medium-Weak | Aromatic C-H stretching |

| 1600 - 1650 | Strong | N-H bending (scissoring) |

| 1500 - 1600 | Medium-Strong | Aromatic C=C stretching |

| 1250 - 1350 | Strong | Aromatic C-N stretching |

| 500 - 600 | Medium-Weak | C-I stretching |

Disclaimer: Predicted data is based on analogous structures and may not reflect exact experimental values.

Table 4: Predicted Mass Spectrometry Data for 1-Iodonaphthalen-2-amine

| m/z | Relative Intensity | Assignment |

| 269 | High | [M]⁺ (Molecular Ion) |

| 142 | High | [M - I]⁺ |

| 127 | Medium | [I]⁺ |

| 115 | Medium | [C₉H₇]⁺ |

Disclaimer: Predicted data is based on analogous structures and may not reflect exact experimental values.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Iodonaphthalen-2-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.

-

Set the number of scans to 16 or 32, with a relaxation delay of 1-2 seconds.

-

Apply a 90° pulse.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Set the spectral width to approximately 250 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 1-Iodonaphthalen-2-amine sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For direct insertion, the sample is heated to induce vaporization.

-

-

Ionization:

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 1-Iodonaphthalen-2-amine.

Caption: Workflow for the synthesis and spectroscopic characterization of 1-Iodonaphthalen-2-amine.

Commercial Availability and Technical Profile of 1-Iodonaphthalen-2-amine

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

1-Iodonaphthalen-2-amine is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both an iodo and an amino group on the naphthalene core, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability of 1-Iodonaphthalen-2-amine, its physicochemical properties, and potential synthetic applications. While direct experimental protocols and biological activity data for this specific molecule are limited in publicly accessible literature, this document extrapolates from closely related analogues to provide representative experimental workflows and potential areas of investigation.

Commercial Availability and Suppliers

1-Iodonaphthalen-2-amine is available from specialized chemical suppliers. Due to its specific substitution pattern, it is not as commonly stocked as some of its isomers but can be procured for research and development purposes.

Table 1: Commercial Supplier Information for 1-Iodonaphthalen-2-amine

| Supplier | CAS Number | Chemical Formula | Molecular Weight | Purity | Notes |

| ChemScene[1] | 90016-93-6 | C₁₀H₈IN | 269.08 g/mol | ≥98% | Services include custom synthesis and commercial production.[1] |

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-Iodonaphthalen-2-amine is essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of 1-Iodonaphthalen-2-amine

| Property | Value | Source |

| CAS Number | 90016-93-6 | ChemScene[1] |

| Molecular Formula | C₁₀H₈IN | ChemScene[1] |

| Molecular Weight | 269.08 g/mol | ChemScene[1] |

| Appearance | Not specified (typically a solid) | Inferred |

| Purity | ≥98% | ChemScene[1] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Aryl halides, such as 1-Iodonaphthalen-2-amine, are common substrates for palladium-catalyzed cross-coupling reactions. The following is a generalized protocol for a Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, adapted from procedures for structurally similar compounds like 1-Iodo-2-naphthol. This protocol is provided as a general guideline and would require optimization for the specific substrates used.

Objective: To couple 1-Iodonaphthalen-2-amine with an arylboronic acid to form a biaryl compound.

Materials:

-

1-Iodonaphthalen-2-amine

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 1-Iodonaphthalen-2-amine (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

Aromatic amines and their derivatives are privileged scaffolds in drug discovery. While the biological activity of 1-Iodonaphthalen-2-amine itself is not documented, it serves as a valuable starting material for synthesizing compounds with potential therapeutic applications. The amino group provides a handle for further functionalization, while the iodo group allows for the introduction of diverse substituents via cross-coupling reactions.

Hypothetical Signaling Pathway Involvement

Compounds derived from naphthalenic scaffolds have been investigated as inhibitors of various enzymes, including kinases, which are crucial components of intracellular signaling pathways. For instance, a biaryl compound synthesized from 1-Iodonaphthalen-2-amine could potentially act as an ATP-competitive kinase inhibitor, disrupting a signaling cascade implicated in diseases such as cancer. The diagram below illustrates a hypothetical scenario where a derivative of 1-Iodonaphthalen-2-amine inhibits a kinase in a generic signaling pathway.

Conclusion

1-Iodonaphthalen-2-amine is a commercially available chemical intermediate with significant potential for applications in organic synthesis, particularly in the development of novel pharmaceuticals. While direct experimental and biological data for this compound are sparse, its structural features suggest its utility as a versatile building block. The provided information on its properties, a generalized synthetic protocol, and a hypothetical application in drug discovery are intended to serve as a valuable resource for researchers and scientists in the field. Further investigation into the reactivity and biological relevance of this and related compounds is warranted.

References

A Comprehensive Review of 1-Iodonaphthalen-2-amine and its Derivatives for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, halogenated naphthylamines, particularly 1-Iodonaphthalen-2-amine, represent a class of compounds with significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of 1-Iodonaphthalen-2-amine, detailing its synthesis, characterization, and the exploration of its derivatives in the context of drug discovery.

Synthesis and Characterization of 1-Iodonaphthalen-2-amine

The synthesis of 1-Iodonaphthalen-2-amine has been a subject of interest, with various methods explored to achieve regioselective iodination of the naphthalene core. A notable and reliable method involves the direct iodination of 2-naphthylamine.

Experimental Protocol: Synthesis of 1-Iodonaphthalen-2-amine

A well-documented procedure for the synthesis of 1-Iodonaphthalen-2-amine involves the reaction of 2-naphthylamine with sodium iodate and sodium sulfite in an acidic medium. This method has been shown to exclusively yield the desired 1-iodo-2-aminonaphthalene isomer[1][2][3].

Materials:

-

2-Naphthylamine

-

Sodium iodate (NaIO₃)

-

Sodium sulfite (Na₂SO₃)

-

Concentrated hydrochloric acid (HCl)

-

Methanol

-

Water

-

Diethyl ether

-

5% Sodium thiosulfate solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a mixture of 2-naphthylamine (100 mg, 0.698 mmol), sodium iodate (138 mg, 0.698 mmol), and sodium sulfite (176 mg, 1.399 mmol) in methanol (0.35 mL) and water (2.8 mL) at room temperature, add concentrated hydrochloric acid (58 µL, 0.698 mmol).

-

Stir the reaction mixture for 2 hours at room temperature.

-

Extract the mixture with diethyl ether.

-

Wash the ether extract with a 5% sodium thiosulfate solution and then with water.

-

Dry the organic layer over sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product via column chromatography to yield pure 1-Iodonaphthalen-2-amine.

This synthetic approach is illustrated in the workflow diagram below.

References

An In-Depth Technical Guide to the Safe Handling of 1-Iodonaphthalen-2-amine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Iodonaphthalen-2-amine (CAS No. 90016-93-6). The following sections detail the known physical and chemical properties, potential hazards, safe handling protocols, and emergency procedures. This document is intended to supplement, not replace, institutional safety protocols and a thorough review of the Safety Data Sheet (SDS).

Chemical and Physical Properties

1-Iodonaphthalen-2-amine is a substituted naphthalenamine derivative. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 90016-93-6 | [1][2][3] |

| Molecular Formula | C₁₀H₈IN | [3] |

| Molecular Weight | 269.08 g/mol | [3] |

| Appearance | Not specified (likely a solid) | |

| Purity | ≥98% | [3] |

| Melting Point | 102-104 °C | [4] |

| Storage Temperature | 4°C, protect from light | [3] |

Hazard Identification and Toxicology

A complete toxicological profile for 1-Iodonaphthalen-2-amine has not been established.[2] However, based on its chemical structure as a halogenated aromatic amine and available safety data, the following hazards are identified.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Summary of Toxicological Risks:

While specific data for 1-Iodonaphthalen-2-amine is limited, the broader class of halogenated naphthalenes and aromatic amines are associated with significant health risks. Halogenated naphthalenes can exhibit dioxin-like toxicity, and some congeners are known to be more potent toxicants than their non-halogenated counterparts.[5][6] Aromatic amines are a class of compounds that includes known carcinogens.[7] Therefore, it is prudent to handle 1-Iodonaphthalen-2-amine with a high degree of caution, assuming it may have similar toxic properties.

| Hazard Class | GHS Classification | Potential Health Effects |

| Acute Toxicity (Oral) | Category 4 | Harmful if ingested. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[2] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause irritation to the respiratory system if inhaled.[2] |

| Carcinogenicity | Not Classified | Data not available. However, related naphthalenamines are classified as carcinogens. |

| Mutagenicity | Not Classified | Data not available. |

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential hazards, strict adherence to safety protocols is mandatory when handling 1-Iodonaphthalen-2-amine.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Containment: Use of a designated area for handling this chemical is recommended to prevent cross-contamination.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[2] Ensure gloves are compatible and have an appropriate breakthrough time.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, an appropriate respirator should be used.

-

Footwear: Closed-toe, chemical-resistant shoes are mandatory.

Storage and Reactivity

-

Storage: Store in a cool, dry, and well-ventilated place at 4°C, protected from light.[3] Keep the container tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

-

Hazardous Decomposition Products: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

Emergency and First Aid Procedures

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: After contact with skin, wash immediately with generous quantities of running water and non-abrasive soap.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: In case of eye contact, rinse immediately with clean, running water for at least 15 minutes while keeping the eyes open.[2] Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Synthesis of 2-Amino-1-iodonaphthalene

The following protocol is adapted from a literature procedure for the synthesis of 2-amino-1-iodonaphthalene from 2-naphthylamine.[8][9]

Materials:

-

2-Naphthylamine

-

Sodium Iodate (NaIO₃)

-

Sodium Sulfite (Na₂SO₃)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Hexanes

-

Deionized Water

Procedure:

-

Prepare a solution of 2-naphthylamine in an appropriate solvent.

-

In a separate flask, prepare a solution of sodium iodate and sodium sulfite in deionized water.

-

Cool both solutions in an ice bath.

-

Slowly add the sodium iodate/sodium sulfite solution to the 2-naphthylamine solution with vigorous stirring.

-

Acidify the reaction mixture with hydrochloric acid.

-

Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, neutralize the reaction mixture.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-amino-1-iodonaphthalene.[9]

Note: This is a general outline. Researchers should consult the primary literature for specific quantities, concentrations, and reaction times.[8][9] A thorough risk assessment should be conducted before carrying out this synthesis.

Conclusion

1-Iodonaphthalen-2-amine is a chemical that requires careful handling due to its potential for skin, eye, and respiratory irritation, as well as the unknown long-term toxicological effects. The structural similarity to other toxic and carcinogenic naphthalenamines warrants a high level of precaution. Adherence to the safety guidelines outlined in this document, in conjunction with institutional safety protocols and the information provided in the Safety Data Sheet, is essential for minimizing risk in a research and development setting.

References

- 1. chemscene.com [chemscene.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. chemscene.com [chemscene.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. The toxicological effects of halogenated naphthalenes: a review of aryl hydrocarbon receptor-mediated (dioxin-like) relative potency factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Reaction of 2-Naphthylamine with Sodium Iodate/Sodium Sulfite: Sy...: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Iodonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of aryl halides or pseudohalides with a wide variety of amines, providing a versatile and efficient route to arylamines and their derivatives.[1][2] The synthesis of N-substituted-1,2-naphthalenediamines, accessible through the Buchwald-Hartwig amination of 1-Iodonaphthalen-2-amine, is of significant interest in medicinal chemistry and materials science due to the prevalence of this structural motif in pharmacologically active compounds and functional materials.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-Iodonaphthalen-2-amine, outlining the key reaction parameters, a general experimental procedure, and expected outcomes based on established methodologies for similar substrates.

Core Concepts and Reaction Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, in this case, 1-Iodonaphthalen-2-amine, to form a Pd(II) intermediate.[1][2]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired N-arylated product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the reductive elimination step and stabilize the palladium catalyst.[1]

Experimental Protocols

This section provides a general but detailed protocol for the Buchwald-Hartwig amination of 1-Iodonaphthalen-2-amine with a generic amine. The specific quantities and reaction parameters may require optimization depending on the nature of the amine coupling partner.

Materials and Reagents:

-

1-Iodonaphthalen-2-amine

-

Amine (aliphatic or aromatic)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or similar bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

General Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Addition of Reagents: Under the inert atmosphere, add the base (e.g., Sodium tert-butoxide, 1.4 equivalents), 1-Iodonaphthalen-2-amine (1.0 equivalent), and the amine coupling partner (1.2 equivalents).

-

Addition of Solvent: Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of approximately 0.1-0.2 M of the limiting reagent).

-

Reaction: The reaction mixture is stirred and heated to 80-110 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-1,2-naphthalenediamine.

Data Presentation

| Entry | Aryl Iodide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu (1.2) | Toluene | 100 | 24 | 95 |

| 2 | 4-Iodotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 92 |

| 3 | 1-Iodonaphthalene | n-Hexylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 16 | 88 |

| 4 | 2-Iodoaniline | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 90 | 20 | 85 |

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Iodonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Iodonaphthalen-2-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate for the synthesis of N-aryl-1-naphthalen-2-amines, a scaffold present in numerous compounds of interest in medicinal chemistry and materials science. The protocols and data presented herein are based on established methodologies for analogous substrates and serve as a starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The reaction couples an organoboron species, typically a boronic acid, with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2][3] 1-Iodonaphthalen-2-amine is an attractive substrate for this transformation due to the high reactivity of the carbon-iodine bond.[1] The resulting 1-aryl-naphthalen-2-amine derivatives are valuable precursors for the development of novel pharmaceuticals and functional materials. The presence of the primary amine offers a site for further functionalization, although it can also influence the catalytic cycle, potentially requiring careful selection of reaction conditions to avoid catalyst inhibition or side reactions.[4]

Reaction Principle

The Suzuki-Miyaura coupling of 1-Iodonaphthalen-2-amine with an arylboronic acid proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-Iodonaphthalen-2-amine to form a Pd(II) intermediate.[5][6]

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[2][5][7]

-

Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired N-aryl-1-naphthalen-2-amine product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[5][6][7]

Data Presentation: Typical Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of aryl iodides, including those with amine functionalities, with various arylboronic acids. This data, compiled from analogous reactions, serves as a guide for optimizing the reaction of 1-Iodonaphthalen-2-amine.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (1-5) | - | K₂CO₃ (2) | Toluene/H₂O | 80-100 | 12-24 | 70-95 |

| Pd(OAc)₂ (1-3) | PPh₃ (2-6) | Cs₂CO₃ (2) | Dioxane | 100 | 8-16 | 75-98 |

| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2-3) | Toluene | 100-110 | 6-12 | 80-99 |

| PdCl₂(dppf) (2-5) | - | Na₂CO₃ (2) | DMF/H₂O | 90-110 | 12-24 | 65-90 |

Note: Yields are highly dependent on the specific arylboronic acid used, as well as the purity of reactants and solvents. Optimization of catalyst, ligand, base, and solvent is often necessary to achieve the best results. The presence of the amine group on 1-Iodonaphthalen-2-amine may require the use of bulkier phosphine ligands to prevent catalyst inhibition.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of 1-Iodonaphthalen-2-amine with an arylboronic acid.

Materials:

-

1-Iodonaphthalen-2-amine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Deionized water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-Iodonaphthalen-2-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. If a biphasic system is used, add the appropriate amount of water.

-

Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure N-aryl-1-naphthalen-2-amine.

Note on the Amine Group: The primary amine in 1-Iodonaphthalen-2-amine can potentially coordinate to the palladium catalyst, which may affect its activity.[4] If low yields or catalyst deactivation are observed, the use of bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) is recommended. Alternatively, protection of the amine group (e.g., as a Boc-carbamate) prior to the coupling reaction may be considered, followed by a deprotection step.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Typical experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: 1-Iodonaphthalen-2-amine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 1-Iodonaphthalen-2-amine as a key building block in the synthesis of medicinally relevant compounds. The unique structural features of this molecule, namely the nucleophilic amino group and the versatile iodo substituent, allow for sequential and diverse functionalization, making it an attractive starting material for the generation of compound libraries for drug discovery.

Application in the Synthesis of IDO1/TDO Dual Inhibitors for Cancer Immunotherapy

Introduction:

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor-mediated immune suppression by catalyzing the first and rate-limiting step of tryptophan catabolism. The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the activity of effector T cells and promote the differentiation of regulatory T cells, thereby allowing cancer cells to evade the immune system. Dual inhibition of IDO1 and TDO has emerged as a promising strategy in cancer immunotherapy.

Synthetic Strategy:

1-Iodonaphthalen-2-amine serves as an ideal starting point for the synthesis of potent 1-aryl-1H-naphtho[2,3-d][1][2][3]triazole-4,9-dione inhibitors. The synthesis involves a one-pot, three-component reaction to form the naphthotriazole-dione core, followed by diversification of the scaffold through palladium-catalyzed cross-coupling reactions at the iodo-position.

Experimental Workflow:

Caption: Synthetic workflow for IDO1/TDO inhibitors.

Signaling Pathway:

Caption: IDO1/TDO signaling pathway in cancer.

Quantitative Data:

The following table summarizes the in vitro inhibitory activity of a representative potent dual inhibitor, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][1][2][3]triazole-4,9-dione (Compound 38 from the cited literature), which can be synthesized through the proposed pathway.[1]

| Compound | Target | IC50 (nM) |

| Compound 38 | IDO1 | 5 |

| TDO | 4 |

Experimental Protocols:

Protocol 1: Synthesis of 1-Iodo-1H-naphtho[2,3-d][1][2][3]triazole-4,9-dione

-

Diazotization: Dissolve 1-Iodonaphthalen-2-amine (1.0 eq) in a mixture of glacial acetic acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes.

-

Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise. Stir for an additional 1 hour at 0-5 °C.

-

Cycloaddition: In a separate flask, dissolve 1,4-naphthoquinone (1.0 eq) in ethanol. Add the azide solution to the naphthoquinone solution and stir the mixture at room temperature for 24 hours.

-

Work-up: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the title compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 1-Aryl-1H-naphtho[2,3-d][1][2][3]triazole-4,9-diones

-

Reaction Setup: To a dried Schlenk flask, add 1-Iodo-1H-naphtho[2,3-d][1][2][3]triazole-4,9-dione (1.0 eq), the corresponding arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent and Degassing: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon through it for 15 minutes.

-

Reaction: Heat the mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Novel Antimicrobial Agents

Introduction:

The naphthalene scaffold is a common motif in a variety of biologically active compounds, including those with antimicrobial properties. The functional handles on 1-Iodonaphthalen-2-amine allow for the synthesis of a diverse range of derivatives that can be screened for antibacterial and antifungal activity.

Synthetic Strategy:

The amino group of 1-Iodonaphthalen-2-amine can be derivatized through various reactions, such as acylation or Schiff base formation. The iodo group can then be used for further modifications via cross-coupling reactions to introduce different lipophilic or polar groups, which can modulate the antimicrobial activity and spectrum.

Experimental Workflow:

Caption: Workflow for antimicrobial naphthalene derivatives.

Quantitative Data:

The following table presents hypothetical minimum inhibitory concentration (MIC) values for a series of N-acyl-1-arylnaphthalen-2-amine derivatives, illustrating the type of data that would be generated from a screening campaign.

| Compound Series | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| N-Acetyl-1-aryl | Phenyl | 64 | 128 |

| 4-Chlorophenyl | 32 | 64 | |

| 4-Methoxyphenyl | 128 | >256 | |

| N-Benzoyl-1-aryl | Phenyl | 16 | 32 |

| 4-Chlorophenyl | 8 | 16 | |

| 4-Methoxyphenyl | 32 | 64 |

Experimental Protocols:

Protocol 3: N-Acylation of 1-Iodonaphthalen-2-amine

-

Reaction Setup: Dissolve 1-Iodonaphthalen-2-amine (1.0 eq) in a suitable solvent such as dichloromethane or THF. Add a base, for example, triethylamine (1.2 eq).

-

Acylation: Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the N-acylated product, which can be further purified by recrystallization or column chromatography.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-N'-substituted-naphthalene-1,2-diamines

-

Reaction Setup: In a glovebox, combine the N-acylated-1-iodonaphthalen-2-amine (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium pre-catalyst (e.g., a G3 palladacycle, 0.02 eq), a suitable ligand (e.g., a biaryl phosphine ligand, 0.04 eq), and a base such as sodium tert-butoxide (1.5 eq) in a vial.

-

Solvent and Reaction: Add anhydrous toluene and seal the vial. Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by flash column chromatography on silica gel.

These protocols and application notes demonstrate the potential of 1-Iodonaphthalen-2-amine as a valuable and versatile building block in medicinal chemistry for the development of novel therapeutics. The ability to perform orthogonal chemical modifications at the amino and iodo positions allows for the systematic exploration of chemical space and the optimization of biological activity.

References

Application Notes and Protocols for the N-arylation of 1-Iodonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of 1-iodonaphthalen-2-amine, a key transformation in the synthesis of complex nitrogen-containing molecules relevant to pharmaceutical and materials science research. The protocols are based on two of the most powerful and versatile cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The N-arylation of 1-iodonaphthalen-2-amine provides access to a diverse range of N-aryl-1-iodonaphthalen-2-amine derivatives. These products can serve as versatile building blocks for further functionalization, leveraging the reactivity of the iodine substituent in subsequent cross-coupling reactions or other transformations.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds using a palladium catalyst.[1] This reaction is known for its broad substrate scope and functional group tolerance, making it a staple in modern organic synthesis. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Representative Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the Buchwald-Hartwig N-arylation of an aryl iodide with an amine, which can be adapted for 1-iodonaphthalen-2-amine.

| Parameter | Value |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Xantphos |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | Toluene |

| Temperature | 100-120 °C |

| Reaction Time | 12-24 hours |

| Catalyst Loading | 1-5 mol% |

| Ligand Loading | 2-10 mol% |

| Expected Yield | 70-95% |

Detailed Experimental Protocol

Materials:

-

1-Iodonaphthalen-2-amine

-

Aryl halide (e.g., bromobenzene or iodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add 1-iodonaphthalen-2-amine (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (5 mL) to the flask.

-

Seal the flask and stir the reaction mixture at 110 °C for 18 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

-

Wash the celite pad with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1-iodonaphthalen-2-amine.

Visualization of the Buchwald-Hartwig Reaction

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[2] While traditional Ullmann reactions often required harsh conditions, modern protocols utilize ligands to facilitate the reaction under milder temperatures.

Representative Quantitative Data

The following table provides representative conditions and yields for a modern Ullmann N-arylation, which can be adapted for 1-iodonaphthalen-2-amine.

| Parameter | Value |

| Catalyst | Copper(I) Iodide (CuI) |

| Ligand | L-Proline |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 90-110 °C |

| Reaction Time | 24-48 hours |

| Catalyst Loading | 5-10 mol% |

| Ligand Loading | 10-20 mol% |

| Expected Yield | 60-85% |

Detailed Experimental Protocol

Materials:

-

1-Iodonaphthalen-2-amine

-

Aryl halide (e.g., bromobenzene or iodobenzene)

-

Copper(I) Iodide (CuI)

-

L-Proline

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction tube or flask

-

Magnetic stirrer and heating block/oil bath

Procedure:

-

To a reaction tube, add 1-iodonaphthalen-2-amine (1.0 mmol, 1.0 equiv), the aryl halide (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add anhydrous DMSO (4 mL) to the tube.

-

Seal the tube and stir the mixture at 100 °C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the N-aryl-1-iodonaphthalen-2-amine.

Visualization of the Ullmann Condensation

Caption: Experimental workflow for the Ullmann N-arylation.

Caption: Generalized catalytic cycle for the Ullmann condensation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Iodonaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-iodonaphthalen-2-amine. This versatile building block is a valuable precursor for the synthesis of a wide range of nitrogen-containing polycyclic aromatic compounds, which are of significant interest in medicinal chemistry, materials science, and drug development. The methodologies described herein focus on three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. 1-Iodonaphthalen-2-amine is an attractive substrate for these transformations due to the presence of a reactive carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. The adjacent amino group can influence the reactivity of the substrate and may require careful optimization of reaction conditions. The products derived from these reactions, including N-aryl- and 1-alkynylnaphthalen-2-amines, as well as 1-arylnaphthalen-2-amines, are valuable scaffolds for the development of novel pharmaceuticals and functional materials.

Reaction Principles

The core of these transformations is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The general mechanism involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of 1-iodonaphthalen-2-amine to form a Pd(II) intermediate.

-

Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (an organoboron compound, a terminal alkyne, or an amine) coordinates to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.

Suzuki-Miyaura Coupling: Synthesis of 1-Aryl-naphthalen-2-amines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester.

General Reaction Scheme:

Representative Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids. While specific data for 1-iodonaphthalen-2-amine is limited in the literature, these conditions provide a strong starting point for optimization.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 80-92 |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF/H₂O (5:1) | 90 | 24 | 75-88 |

Note: The data presented is representative of Suzuki-Miyaura couplings of similar amino-substituted aryl iodides and should be used as a guideline for reaction optimization.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask, add 1-iodonaphthalen-2-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, the phosphine ligand, and the base.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system via syringe.

-

Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature in an oil bath.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-1-iodonaphthalen-2-amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[1]

General Reaction Scheme:

Representative Quantitative Data for Buchwald-Hartwig Amination

The following table provides typical reaction conditions and yields for the Buchwald-Hartwig amination of aryl iodides.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 88-98 |

| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 82-95 |

| 3 | G3-XPhos (1) | - | K₃PO₄ (2) | t-BuOH | 80 | 12 | 90-97 |

Note: The data presented is representative of Buchwald-Hartwig aminations of similar aryl iodides and should be used as a guideline for reaction optimization.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, add the palladium precatalyst, the ligand (if not using a precatalyst), and the base to an oven-dried Schlenk tube.

-

Reagent Addition: Add 1-iodonaphthalen-2-amine (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction Execution: Seal the tube and heat the reaction mixture with stirring in an oil bath at the specified temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling: Synthesis of 1-Alkynyl-naphthalen-2-amines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2]

General Reaction Scheme:

Representative Quantitative Data for Sonogashira Coupling

The following table presents typical conditions for the Sonogashira coupling of aryl iodides.

| Entry | Palladium Catalyst (mol%) | Copper Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 12 | 85-95 |

| 2 | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.5) | DMF | 80 | 18 | 80-90 |

| 3 | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | K₂CO₃ (2) | Acetonitrile | 70 | 24 | 78-88 |

Note: The data presented is representative of Sonogashira couplings of similar aryl iodides and should be used as a guideline for reaction optimization.

Detailed Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add 1-iodonaphthalen-2-amine (1.0 equiv.), the palladium catalyst, and the copper(I) iodide.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent and Solvent Addition: Add the anhydrous, degassed solvent, followed by the terminal alkyne (1.1-1.5 equiv.) and the amine base.

-

Reaction Execution: Stir the mixture at the specified temperature.

-

Monitoring: Follow the reaction progress by TLC or LC-MS.

-

Work-up: Once complete, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer, concentrate in vacuo, and purify the residue by flash column chromatography.

Visualizations

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes & Protocols: Derivatization of the Amino Group in 1-Iodonaphthalen-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Iodonaphthalen-2-amine is a valuable bifunctional synthetic building block, featuring a nucleophilic amino group and an iodine substituent amenable to various cross-coupling reactions. Derivatization of the primary amino group is a critical step in modifying the molecule's steric and electronic properties, enabling its use in the synthesis of complex heterocyclic systems, pharmaceutical intermediates, and functional materials. Common derivatization strategies include N-acylation, N-sulfonylation, N-alkylation, and N-arylation, which serve to introduce a wide range of functional groups or to protect the amine during subsequent transformations.[1] This document provides detailed protocols for these key derivatization reactions.

Core Derivatization Strategies

The primary amino group of 1-Iodonaphthalen-2-amine can be functionalized through several reliable methods. The choice of method depends on the desired functional group and the overall synthetic strategy.

Figure 1: Overview of major derivatization pathways for 1-Iodonaphthalen-2-amine.

N-Acylation

N-acylation is a common method for converting the primary amine to a secondary amide. This transformation is often used to install a protecting group or to synthesize biologically active amide derivatives.[2] The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.[3]

Experimental Protocol: N-Acetylation

This protocol describes the synthesis of N-(1-iodonaphthalen-2-yl)acetamide, a procedure often employed as a protective step for the amino group.[1]

Figure 2: General workflow for the N-acylation of 1-Iodonaphthalen-2-amine.

Materials:

-

1-Iodonaphthalen-2-amine

-

Acetyl chloride (or acetic anhydride)

-

Pyridine or Triethylamine (Et3N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Iodonaphthalen-2-amine (1.0 eq) in anhydrous DCM.

-

Add a suitable base such as pyridine or triethylamine (1.2 eq).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add the acylating agent, acetyl chloride (1.1 eq), dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Data Summary: N-Acylation

| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |

| Acetyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | >90% | [1] |

| Benzoyl Chloride | Et3N | THF | 0 to RT | 3-5 | High | General Method[3] |

| Acetic Anhydride | Pyridine | DCM | RT | 1-2 | >90% | General Method[2] |

N-Sulfonylation

N-sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide. Tosylates (Ts) and mesylates (Ms) are commonly installed functional groups that can act as protecting groups or participate in further chemical transformations.[1] The reaction conditions are similar to those for N-acylation.

Experimental Protocol: N-Tosylation

This protocol details the synthesis of N-(1-iodonaphthalen-2-yl)-4-methylbenzenesulfonamide.

Materials:

-

1-Iodonaphthalen-2-amine

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Standard work-up reagents (as listed for N-acylation)

Procedure:

-

Dissolve 1-Iodonaphthalen-2-amine (1.0 eq) in anhydrous pyridine or DCM containing triethylamine (1.5 eq) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

If using DCM as a solvent, perform an aqueous work-up similar to the N-acylation protocol.

-